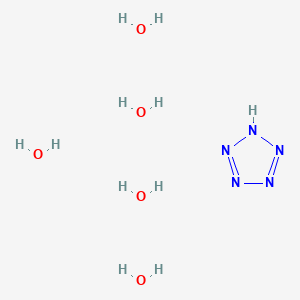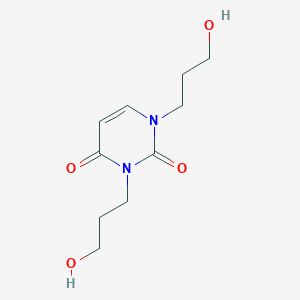
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by its two pyrimidinedione rings, each substituted with a 3-hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- typically involves the reaction of pyrimidinedione derivatives with 3-hydroxypropyl groups under specific conditions. One common method is the condensation reaction between pyrimidinedione and 3-hydroxypropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidinedione rings can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors. The hydroxyl groups and pyrimidinedione rings play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(2-hydroxyethyl)-: Similar structure but with 2-hydroxyethyl groups instead of 3-hydroxypropyl groups.
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(4-hydroxybutyl)-: Similar structure but with 4-hydroxybutyl groups instead of 3-hydroxypropyl groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(3-hydroxypropyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The 3-hydroxypropyl groups provide a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
特性
CAS番号 |
116371-83-6 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC名 |
1,3-bis(3-hydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c13-7-1-4-11-6-3-9(15)12(10(11)16)5-2-8-14/h3,6,13-14H,1-2,4-5,7-8H2 |
InChIキー |
PKMIHTXIFXLPKR-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N(C1=O)CCCO)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
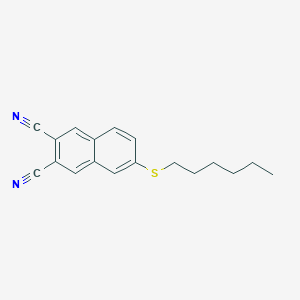


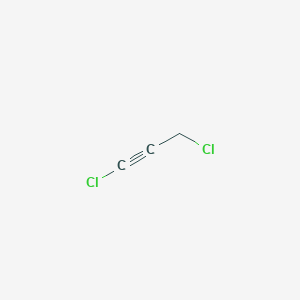
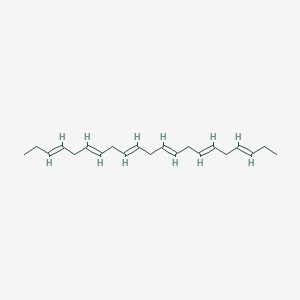
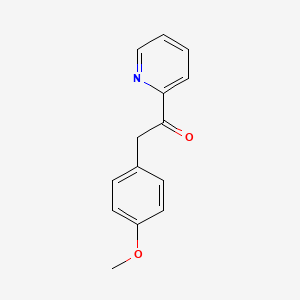
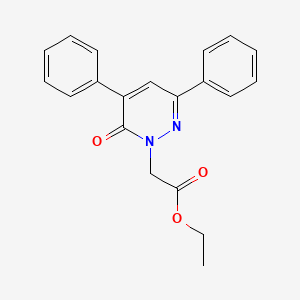
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
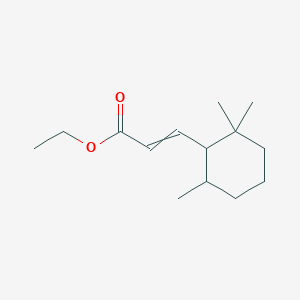
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
